2-Methylpyridine-3,5-diol
Description
Overview of Pyridine (B92270) Scaffolds in Advanced Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, represents a cornerstone scaffold in modern chemical research. evitachem.comscbt.com As an isostere of benzene, this structural motif is ubiquitous in nature, forming the core of essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. evitachem.com In synthetic chemistry, pyridine and its derivatives are indispensable, serving not only as solvents and reagents but also as fundamental building blocks for a vast array of functional molecules. nih.govingentaconnect.com
The applications of pyridine scaffolds are diverse, spanning materials science, where they are used in functional nanomaterials, and organometallic chemistry, where they serve as critical ligands for catalysis. evitachem.com However, their most significant impact is arguably in medicinal chemistry and drug discovery. nih.govontosight.ai The pyridine moiety is a "privileged scaffold," found in thousands of medicinally important drug molecules approved by the FDA. nih.govontosight.ai Its presence can enhance key pharmacological characteristics, such as improving the water solubility of potential drug candidates. nih.gov This has led to the development of pyridine-containing compounds with a wide spectrum of therapeutic activities. ingentaconnect.comnih.gov The inherent reactivity of the pyridine ring, which is prone to nucleophilic substitution, further enhances its utility as a versatile precursor for creating complex molecular architectures. evitachem.com
Significance of Hydroxylated Pyridine Derivatives in Fundamental Chemistry
The introduction of hydroxyl (-OH) groups onto the pyridine scaffold gives rise to hydroxylated pyridines, or pyridinols, a class of compounds with significant chemical and pharmacological importance. nist.gov These derivatives are highly sought after as intermediates and synthons for producing pharmaceuticals and other fine chemicals. nist.gov The presence of hydroxyl groups imparts distinct chemical reactivity and the potential for significant biological activity. nih.govjrespharm.com
A key feature of hydroxypyridines is their existence in tautomeric forms. For instance, a hydroxyl group at the 2-position of a pyridine ring can exist in equilibrium with its lactam tautomer, 2-pyridone. wikipedia.org This tautomerism is influenced by the solvent environment, with polar solvents often favoring the pyridone form. wikipedia.org This dynamic equilibrium is a critical consideration in their synthesis and reactivity.
The direct and regioselective hydroxylation of the pyridine ring, particularly at the C3 position, is a challenging yet highly desirable transformation in organic synthesis due to the inherent electronic properties of the heterocycle. acs.org Overcoming these synthetic hurdles is a key area of research, as it unlocks access to valuable building blocks for more complex molecules. acs.orgresearchgate.net The development of methods for the oxyfunctionalization of pyridines, including biocatalytic approaches using whole-cell systems, is an attractive strategy for preparing these valuable hydroxylated compounds. nist.gov
Current Research Trajectories and Underexplored Aspects of 2-Methylpyridine-3,5-diol
Despite the broad interest in hydroxylated pyridines, this compound itself appears to be a relatively underexplored compound in academic literature. researchgate.netgrafiati.com While its structural analogues and related dihydroxypyridine derivatives are subjects of ongoing investigation for various applications, dedicated research focusing specifically on the synthesis, reactivity, and properties of this compound is not extensively documented. nih.govontosight.ainih.gov
Current research trajectories for related compounds focus on several key areas:
Building Block Synthesis: Dihydroxylated pyridines are recognized for their utility as versatile building blocks in the synthesis of more complex organic molecules and ligands for coordination chemistry. evitachem.comcymitquimica.com
Biological Investigation: There is active investigation into the potential antimicrobial and anticancer properties of various dihydroxypyridine derivatives. evitachem.comontosight.ai
Catalysis: The development of novel synthetic methods, including metal-free and biocatalytic approaches, to access specific isomers of hydroxylated pyridines is a significant research focus. acs.org
The limited specific data on this compound suggests that its unique substitution pattern remains an understudied aspect of pyridine chemistry. vulcanchem.com Its potential tautomeric forms and the influence of the methyl group on the reactivity of the two hydroxyl groups present open questions for fundamental chemical research.
Rationale for Investigating this compound
The investigation of this compound is warranted by its position at the intersection of several important areas of chemical science. The rationale for its study is built on the established value of its core components and its potential as a novel chemical entity.
Firstly, as a pyridine derivative, it belongs to a class of scaffolds with proven and diverse applications in medicinal chemistry, materials science, and catalysis. ontosight.ainih.gov Secondly, the presence of two hydroxyl groups makes it a member of the pyridinol family, which are valuable intermediates in organic synthesis. evitachem.comnist.gov The combination of a methyl group and two hydroxyl groups on the pyridine ring provides multiple reactive sites, suggesting its potential as a versatile building block for constructing more complex, polyfunctional molecules. evitachem.comcymitquimica.com
The dual functional groups enhance its reactivity and potential utility in synthetic applications. evitachem.com The hydroxyl groups can participate in reactions such as oxidation and nucleophilic substitution, while the methyl group can also be a site for chemical modification. evitachem.comwikipedia.org This multifunctionality makes this compound a compelling target for synthetic chemists looking to create novel molecular architectures. Given that it is a relatively under-investigated molecule, research into its fundamental properties and reactivity could lead to new discoveries and applications. researchgate.netgrafiati.com
Chemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | evitachem.com |
| CAS Number | 763869-70-1 | evitachem.com |
| Molecular Formula | C₆H₇NO₂ | evitachem.com |
| Molecular Weight | 125.13 g/mol | evitachem.com |
| Appearance | Typically colorless to pale yellow liquid or solid | evitachem.com |
| Solubility | Soluble in polar solvents like water and alcohols | evitachem.com |
| Related Compound | This compound hydrochloride | bldpharm.combldpharm.com |
| CAS (Hydrochloride) | 57183-18-3 | bldpharm.combldpharm.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
763869-70-1 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-methylpyridine-3,5-diol |
InChI |
InChI=1S/C6H7NO2/c1-4-6(9)2-5(8)3-7-4/h2-3,8-9H,1H3 |
InChI Key |
DLLCMSPBHWZBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylpyridine 3,5 Diol and Analogues
Retrosynthetic Analysis of 2-Methylpyridine-3,5-diol
A retrosynthetic analysis of this compound suggests several potential disconnection approaches. The pyridine (B92270) core can be conceptually disassembled through pathways that align with established pyridine synthesis reactions. A primary disconnection can be made across the C2-N and C6-C5 bonds, which is indicative of a condensation reaction involving an ammonia source and carbonyl compounds. This approach leads to precursors that could assemble via a Hantzsch-type synthesis. Another strategy involves disconnecting the C-O bonds, suggesting a late-stage hydroxylation of a pre-formed 2-methylpyridine ring. This would require regioselective C-H activation and functionalization at the 3 and 5 positions. A further disconnection might break the ring between the nitrogen and the C6 carbon, and between C3 and C4, which could correspond to a multi-component reaction strategy involving various building blocks.
Classical and Modern Chemical Synthesis Routes to Pyridine Diols
The Hantzsch pyridine synthesis, first reported in 1882, is a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate (B1210297). alfa-chemistry.comacs.orgnih.gov The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine. acs.orgthermofisher.com
The classical Hantzsch synthesis typically yields pyridine-3,5-dicarboxylates. alfa-chemistry.com To adapt this method for the synthesis of dihydroxylated systems such as this compound, the ester groups of the Hantzsch product would need to be converted to hydroxyl groups. This could potentially be achieved through a series of reduction and rearrangement steps. However, a more direct approach would involve using β-dicarbonyl compounds with protected hydroxyl functionalities or precursors that can be easily converted to hydroxyl groups.
The general mechanism involves a Knoevenagel condensation of the aldehyde with one equivalent of the β-keto ester, followed by the formation of an enamine from the second equivalent of the β-keto ester and ammonia. alfa-chemistry.com A subsequent Michael addition and cyclization lead to the dihydropyridine (B1217469) ring. alfa-chemistry.com
| Reactants | Reaction Type | Products |
| Aldehyde, β-Keto ester, Ammonia/Ammonium acetate | Cyclization reaction | Pyridine derivatives |
Table 1: Overview of the Hantzsch Pyridine Synthesis. alfa-chemistry.com
While the standard Hantzsch reaction is highly effective for many substituted pyridines, its direct application to the synthesis of dihydroxypyridines requires modification of the starting materials to incorporate the hydroxyl functionalities.
The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org This reaction is typically carried out in the gas phase at high temperatures over a solid catalyst, such as alumina or silica. wikipedia.org
This method is industrially significant for the production of simple pyridines and methylpyridines. wikipedia.org For instance, the reaction of acetaldehyde and ammonia yields a mixture of 2-methylpyridine and 4-methylpyridine. wikipedia.org The synthesis of 3-methylpyridine can be achieved from acrolein and ammonia. wikipedia.org The mechanism is believed to involve a series of aldol condensations, Michael additions, and imine formations. wikipedia.org
While the Chichibabin synthesis is powerful for producing alkylated pyridines, its direct applicability for the synthesis of this compound is limited. The harsh reaction conditions are generally not compatible with hydroxyl groups. However, variants of this reaction using protected hydroxyl precursors or alternative reaction conditions could potentially be explored. A related reaction, the Chichibabin amination, allows for the introduction of an amino group at the 2-position of a pyridine ring using sodium amide. slideshare.netgoogle.comntu.edu.sg This amino group could then potentially be converted to a hydroxyl group.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. frontiersin.orgnih.gov The Hantzsch synthesis is a classic example of an MCR. frontiersin.org Modern MCRs offer diverse and flexible routes to highly substituted pyridines under milder conditions.
One-pot syntheses of dihydropyridines, which are precursors to pyridines, can be achieved through various MCRs. frontiersin.orgnih.govijcrt.org For example, a four-component reaction of an acetophenone, an aldehyde, ammonium acetate, and either ethyl cyanoacetate or malononitrile can yield 1,2-dihydropyridine derivatives. nih.gov These reactions often proceed via a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. frontiersin.org
The adaptability of MCRs makes them promising for the synthesis of complex pyridines like this compound. By carefully selecting the starting materials with appropriate functional groups, it may be possible to construct the dihydroxylated pyridine ring in a single, efficient step.
| Reaction Type | Starting Materials | Key Intermediates |
| Hantzsch-type MCR | Aldehydes, active methylene compounds, ammonium acetate | Enamine, α,β-unsaturated carbonyl |
| Four-component reaction | Acetophenone, aldehyde, ammonium acetate, ethyl cyanoacetate/malononitrile | Not explicitly detailed |
Table 2: Examples of Multicomponent Reactions for Pyridine Synthesis. frontiersin.orgnih.gov
Regioselective Hydroxylation and Functionalization of Pyridine Rings
Direct hydroxylation of a pre-formed pyridine ring is an alternative and often more flexible approach to synthesizing hydroxypyridines. The challenge lies in controlling the regioselectivity of the hydroxylation.
The electronic nature of the pyridine ring, with its electron-deficient character, dictates its reactivity towards electrophilic and nucleophilic reagents. Direct electrophilic hydroxylation is difficult. Therefore, various strategies have been developed to achieve regioselective hydroxylation at the ortho, meta, and para positions.
Ortho-Hydroxylation (C2-position): The Chichibabin reaction, while primarily an amination reaction, can also yield 2-hydroxypyridine (B17775) under certain conditions. slideshare.net This occurs via nucleophilic attack of a hydroxide ion, though it often requires high temperatures.
Meta-Hydroxylation (C3-position): The meta-position of pyridine is particularly challenging to functionalize directly. Recent advances have utilized dearomatized intermediates to achieve meta-selective hydroxylation. One approach involves the formation of oxazinoaza-arene intermediates from pyridines, which then undergo regioselective hydroxylation at the nucleophilic C3-position upon treatment with electrophilic peroxides.
Para-Hydroxylation (C4-position): Information on direct para-hydroxylation of the pyridine ring was not prominently available in the searched literature. Functionalization at the para-position is often achieved through multi-step sequences involving the introduction of a directing group or by building the ring from appropriately substituted precursors.
Introduction of Methyl Substituents in Pyridine Synthesis
The regioselective introduction of a methyl group onto a pyridine ring is a critical step in the synthesis of this compound. Various methods have been developed to achieve this, ranging from classical organic reactions to modern catalytic systems. semanticscholar.org
One common approach involves the modification of an existing functional group into a methyl group. semanticscholar.org However, the direct addition of a methyl moiety is often preferred. Pyridines, being electron-deficient heteroarenes, can react with methyl nucleophiles such as organolithium, Grignard, or organocuprate reagents. semanticscholar.org To enhance the electrophilicity of the pyridine ring and facilitate nucleophilic attack, it can be converted into a pyridinium (B92312) species. semanticscholar.org
Alternatively, methyl radicals can act as nucleophiles, reacting with a protonated pyridine. semanticscholar.org Methanol has been explored as a green source for generating methyl radicals. semanticscholar.org Metal-free methylation of pyridine N-oxides using peroxide as the methylating agent has also been reported, offering a synthetically useful radical process. researchgate.net
Recent advancements include the development of continuous flow synthesis for the production of 2-methylpyridines. researchgate.netresearchgate.net This method, utilizing a simplified bench-top setup, allows for the α-methylation of pyridines in a greener and more efficient manner compared to traditional batch processes. researchgate.netresearchgate.net The reaction often proceeds with high selectivity, producing α-methylated pyridines. researchgate.net For instance, passing a solution of a substituted pyridine in an alcohol like 1-propanol through a heated column packed with Raney® nickel can yield the corresponding 2-methylated product in good yields. researchgate.netnih.gov
Table 1: Comparison of Methods for Introducing Methyl Substituents in Pyridine Synthesis
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Nucleophilic Attack | Reaction of the pyridine ring with methyl nucleophiles like MeLi or Grignard reagents. | Direct methylation. | Often requires cryogenic temperatures and may lack regioselectivity. | semanticscholar.org |
| Radical Methylation | Use of methyl radicals, which can be generated from sources like methanol. | Can be performed under milder, "greener" conditions. | May result in product mixtures. | semanticscholar.org |
| Pyridine N-oxide Methylation | Metal-free methylation of a pyridine N-oxide C-H bond using a peroxide as the methylating agent. | Moderate to excellent yields, suitable for various substituted pyridines. | Requires an additional step to form the N-oxide. | researchgate.net |
| Flow Synthesis | Continuous flow process involving passing the pyridine substrate over a catalyst. | Shorter reaction times, increased safety, reduced waste, and often avoids work-up procedures. | Requires specialized equipment. | researchgate.netresearchgate.net |
Synthetic Approaches to Pyridine-3,5-diol Architectures
The construction of the pyridine-3,5-diol core is a significant challenge in organic synthesis. General methods for pyridine synthesis often rely on condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.org For instance, the condensation of a 1,5-dicarbonyl compound with ammonia or hydroxylamine can lead to the formation of a dihydropyridine intermediate, which is then oxidized to the pyridine. baranlab.org
A modular and efficient method for preparing highly substituted pyridines involves a cascade reaction. nih.gov This approach comprises an N-iminative, copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. nih.gov This is followed by an electrocyclization of the resulting 3-azatriene intermediate and subsequent air oxidation to yield the substituted pyridine. nih.gov This method demonstrates good functional group tolerance and provides moderate to excellent isolated yields. nih.gov However, substrates with a methyl group as the R1 substituent on the ketoximine have shown lower yields, potentially due to a competing 1,5-hydrogen shift in the 3-azatriene intermediate. nih.gov
Analogous Syntheses of Substituted Pyridine Diols (e.g., 6-methylpyridine-3,4-diol)
The synthesis of analogues such as 6-methylpyridine-3,4-diol often follows strategies similar to those for other substituted pyridines. A key intermediate in the synthesis of pyridoxine (Vitamin B6), a derivative of 6-methylpyridine-3,4-diol, is 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester. nih.gov This intermediate can be prepared via a Diels-Alder reaction between an oxazole diene and a suitable dienophile, followed by aromatization. nih.gov The subsequent reduction of the two carboxylic acid groups is a critical step. nih.gov While traditional methods require excess hydride reagents, leading to significant waste, alternative reduction methods using silane monomers or polysiloxanes have been investigated to provide a more efficient route to the desired diol structure. nih.gov
Biocatalytic Synthesis of Hydroxylated Pyridines
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for the production of hydroxylated pyridines. Enzymes and whole-cell systems can provide high selectivity under mild reaction conditions. nih.gov
Enzyme-Catalyzed Oxyfunctionalization of Pyridine Derivatives
The direct hydroxylation of the pyridine ring is a challenging chemical transformation. nih.gov Oxygenase and peroxygenase enzymes are particularly adept at catalyzing C-H oxyfunctionalization reactions. nih.govresearchgate.net These biocatalysts can introduce hydroxyl groups with high selectivity, which is often difficult to achieve with chemical methods. nih.gov For example, flavin-dependent monooxygenases are known to be involved in the initial hydroxylation of 4-hydroxypyridine (B47283) in some bacterial strains. nih.gov The application of these "oxygenating biocatalysts" is of great interest for drug discovery and development due to their ability to perform late-stage functionalization of complex molecules. nih.gov
Whole-Cell Biotransformation Systems for Pyridinol Production
Whole-cell biotransformation systems are attractive for pyridinol production as they can overcome some of the limitations of using isolated enzymes, such as cofactor regeneration. researchgate.netmdpi.com Several microorganisms have been identified that can hydroxylate pyridine derivatives. For example, whole cells of Burkholderia sp. MAK1 have been shown to effectively convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net This strain is also capable of converting some methylpyridines into their corresponding N-oxides. researchgate.net Similarly, Arthrobacter sp. IN13 can be induced to metabolize 4-hydroxypyridine, with the initial step being hydroxylation to 3,4-dihydroxypyridine. nih.gov These whole-cell systems provide a promising method for the preparation of various pyridinols. researchgate.net
Table 2: Examples of Whole-Cell Biotransformation for Pyridinol Production
| Microorganism | Substrate | Product | Key Enzyme Type | Reference |
|---|---|---|---|---|
| Burkholderia sp. MAK1 | Pyridin-2-amines, Pyridin-2-ones | 5-Hydroxy derivatives | Not specified, likely a monooxygenase | researchgate.net |
| Arthrobacter sp. IN13 | 4-Hydroxypyridine | 3,4-Dihydroxypyridine | Flavin-dependent monooxygenase (KpiA) | nih.gov |
| Ralstonia/Burkholderia sp. strain DSM 6920 | 6-Methylnicotinate | 2-Hydroxy-6-methylnicotinate | 6-methylnicotinate-2-oxidoreductase | nih.gov |
Regiochemical Control in Biocatalytic Pyridine Hydroxylation
A significant advantage of biocatalytic hydroxylation is the high degree of regioselectivity that can be achieved. researchgate.net The active site of the enzyme dictates the position of hydroxylation on the pyridine ring. For instance, the enzymatic system in Burkholderia sp. MAK1 exhibits a strong preference for hydroxylation at the 5-position of pyridin-2-amines and pyridin-2-ones. researchgate.net
Another example of precise regiochemical control is the hydroxylation of 6-methylnicotinate by Ralstonia/Burkholderia sp. strain DSM 6920. This bacterium regioselectively hydroxylates the substrate at the C2 position to yield 2-hydroxy-6-methylnicotinate. nih.gov This enzymatic activity has been utilized for the preparation of a series of hydroxylated heterocyclic carboxylic acid derivatives. nih.gov The ability to control the position of hydroxylation is a key benefit of using biocatalytic methods for the synthesis of complex pyridine derivatives.
Emerging Synthetic Technologies
The synthesis of functionalized pyridine rings, the core of this compound, is continually evolving. Modern synthetic strategies are increasingly focused on improving efficiency, safety, and sustainability. Emerging technologies such as continuous flow synthesis and advanced metal-catalyzed coupling reactions are at the forefront of this evolution, offering novel pathways to construct and functionalize the pyridine scaffold with high precision and control.
Continuous Flow Synthesis Approaches for Pyridine Derivatives
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of pyridine derivatives. mdpi.com This technology utilizes microreactors or packed-bed systems to perform chemical reactions in a continuous stream, offering superior control over reaction parameters such as temperature, pressure, and reaction time. organic-chemistry.org The benefits include enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions, improved reaction efficiency, higher yields, and greater scalability. organic-chemistry.orgresearchgate.net
The α-methylation of pyridines to produce 2-methylpyridines has also been achieved using a simplified bench-top continuous flow system. nih.govresearchgate.net In this process, a solution of the pyridine substrate in a low-boiling-point alcohol is passed through a heated column packed with Raney® nickel. nih.gov This method is significantly greener than conventional batch protocols, offering shorter reaction times, increased safety, elimination of work-up procedures, and reduced waste. nih.govresearchgate.net
Furthermore, the N-oxidation of pyridine derivatives has been efficiently carried out in a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant. organic-chemistry.orgresearchgate.net This system demonstrated high efficiency and stability, operating for over 800 hours continuously while maintaining catalyst activity, achieving yields of up to 99%. organic-chemistry.orgresearchgate.net This highlights the potential of continuous flow for large-scale, sustainable production of important pyridine-based intermediates. researchgate.net
| Pyridine Derivative Synthesized | Reaction Type | Key Reagents/Catalyst | Flow System | Key Advantages Noted | Reference |
|---|---|---|---|---|---|
| Trisubstituted Pyridines | Bohlmann–Rahtz Synthesis | Brønsted acid catalyst | Microwave Flow Reactor | One-step process, high efficiency, single regioisomer | beilstein-journals.org |
| 4-Nitropyridine | Nitration, Deoxygenation | HNO₃/H₂SO₄, PCl₃ | Two-step Continuous Flow | Enhanced safety, minimized explosive intermediates, higher yield | researchgate.net |
| 2-Methylpyridines | α-Methylation | Raney® Nickel, 1-Propanol | Packed-bed Column Reactor | Greener process, shorter reaction times, no work-up | nih.govresearchgate.net |
| Pyridine N-oxides | N-Oxidation | Titanium Silicalite (TS-1), H₂O₂ | Packed-bed Microreactor | High yield (up to 99%), high efficiency, catalyst stability | organic-chemistry.orgresearchgate.net |
| 2-Chloro-5-(hydrazinylmethyl)pyridine derivatives | Hydrazone formation | Hydrazine, Aromatic Aldehydes | Flow Reactor Module | Efficient, controlled, and scalable generation of bioactive compounds | researchgate.net |
Metal-Catalyzed Coupling Reactions for Pyridine Functionalization
Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the C-H functionalization of heterocyclic compounds like pyridine. rsc.org These methods allow for the direct introduction of various substituents onto the pyridine ring with high chemo- and regioselectivity, which is often challenging to achieve through classical methods. Palladium and nickel catalysts are among the most extensively used for these transformations. nih.gov
Palladium-Catalyzed Reactions
Palladium catalysis is a powerful tool for the C-H functionalization of pyridines, enabling the formation of C-C and C-heteroatom bonds. rsc.org Directing groups are often employed to control the regioselectivity of the C-H activation step. For example, the use of pyridine-containing directing groups facilitates the β-arylation of carboxylic acid derivatives and the γ-arylation of amine derivatives. acs.org
The direct arylation of pyridine rings is a particularly valuable transformation. Palladium catalysts have been successfully used for the C-3 arylation of pyridines with aryl triflates, a reaction that proceeds with high regioselectivity regardless of the electronic or steric properties of the pyridine core. oup.com Similarly, the C-3 olefination of pyridines has been achieved using palladium catalysis with mono-N-protected amino acids (MPAA) as ligands, avoiding the need for a chelating group on the pyridine substrate. beilstein-journals.org
The functionalization of pyridine N-oxides offers an alternative strategy. A palladium-catalyzed C-H activation approach allows for the ortho-alkenylation and direct ortho-arylation of pyridine N-oxides with high selectivity. acs.org This method expands the toolbox for creating highly substituted pyridine derivatives that can be subsequently deoxygenated.
Nickel-Catalyzed Reactions
Nickel catalysts have emerged as a cost-effective and versatile alternative to palladium for pyridine functionalization. They are particularly effective in cross-electrophile coupling reactions, which join two different electrophiles, such as a 2-chloropyridine and an alkyl bromide. nih.gov This approach avoids the pre-formation of organometallic reagents, which can limit functional group compatibility. nih.gov By using a bathophenanthroline ligand, 2-alkylated pyridines can be synthesized with promising functional group tolerance. nih.gov
Nickel-catalyzed reductive cross-coupling reactions have also been developed to form challenging C(sp³)–C(sp³) bonds, which are difficult to achieve due to competing side reactions. chinesechemsoc.org The use of specific ligands, such as pybox (2,6-bis(4,5-dihydrooxazol-2-yl)pyridine), enables the reductive cross-coupling of two different alkyl halides. chinesechemsoc.org Furthermore, nickel catalysis, sometimes in conjunction with photoredox or electrochemical methods, facilitates the coupling of aryl halides with alkyl electrophiles, including tertiary ones where β-hydride elimination is a common issue. chinesechemsoc.org
The versatility of nickel catalysis is also demonstrated in C-S cross-coupling reactions. Pyridine-functionalized N-heterocyclic carbene nickel(II) complexes have been shown to effectively catalyze the coupling of 2-bromoacetophenone and 2-mercaptobenzothiazole.
| Catalyst Type | Reaction | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium | C-H Arylation | Pyridines, Aryl Triflates | Regioselective C-3 arylation | oup.com |
| Palladium | C-H Alkenylation | Pyridine N-oxides, Alkenes | Excellent ortho-selectivity | acs.org |
| Palladium | C-H Arylation | Pyridine N-oxides, Unactivated Arenes | Direct cross-coupling with high site-selectivity | acs.org |
| Palladium | C-H Olefination | Pyridines, Alkenes | Non-chelate-assisted C-3 functionalization with MPAA ligands | beilstein-journals.org |
| Nickel | Cross-Electrophile Coupling | 2-Chloropyridines, Alkyl Bromides | Avoids organometallic reagents; good functional group compatibility | nih.gov |
| Nickel | Reductive Cross-Coupling | Amides, Aryl Iodides | Forms diaryl ketones using Zn as a reductant | chinesechemsoc.org |
| Nickel | C-S Cross-Coupling | 2-Bromoacetophenone, 2-Mercaptobenzothiazole | Catalyzed by pyridine-functionalized NHC-Ni(II) complexes |
Spectroscopic and Structural Characterization of 2 Methylpyridine 3,5 Diol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Following an extensive search of available scientific literature and spectral databases, no experimental or theoretical Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Methylpyridine-3,5-diol could be located. This includes Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and two-dimensional NMR techniques (COSY, HSQC, HMBC).
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Analysis
Detailed ¹H NMR data, which would provide information on the chemical environment of protons within the molecule, including chemical shifts (δ), multiplicities, coupling constants (J), and integration, is not available in published resources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Specific ¹³C NMR data, essential for delineating the carbon framework of this compound by identifying the chemical shifts of each carbon atom, is not documented in the searched scientific literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Information regarding the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to elucidate the connectivity of atoms in this compound is not available.
Vibrational Spectroscopy
Comprehensive vibrational spectroscopic data for this compound from Fourier Transform Infrared (FT-IR) and Raman spectroscopy is not present in the reviewed literature and databases.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
No FT-IR spectra for this compound, which would identify its functional groups through characteristic absorption bands, were found.
Raman Spectroscopy for Molecular Vibrational Analysis
No Raman spectra for this compound, which would provide insights into its molecular vibrational modes, could be located.
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the specific spectroscopic and structural characterization of the chemical compound “this compound” is not available.
Specifically, published research detailing the following analytical methods for this particular compound could not be located:
High-Resolution Mass Spectrometry (HRMS): No studies reporting the exact mass determination were found.
Tandem Mass Spectrometry (MS/MS): Data on the fragmentation pathways are not present in the surveyed literature.
Electrospray Ionization (ESI) or other ionization techniques: While a common technique for pyridine (B92270) compounds, specific applications to this compound are not documented.
Single Crystal X-ray Diffraction (SCXRD): There are no public records of the crystal structure determination for this compound.
Analysis of Intermolecular Interactions: Without crystallographic data, an analysis of the hydrogen bonding networks in the crystalline state is not possible.
Therefore, the requested article focusing solely on the mass spectrometry and X-ray crystallography of this compound cannot be generated at this time due to the absence of the necessary scientific research and data.
Tautomeric Equilibria and Isomerism of Dihydroxylated Pyridines
Dihydroxylated pyridines can exist in several tautomeric forms. For this compound, the main equilibrium is anticipated to be between the dihydroxy form (this compound) and its corresponding pyridone tautomers, such as 5-hydroxy-2-methylpyridin-3(2H)-one and 3-hydroxy-2-methylpyridin-5(2H)-one. The relative stability of these tautomers is dictated by factors including aromaticity, intramolecular hydrogen bonding, and the electronic effects of the substituents. Generally, the pyridone forms of hydroxypyridines are favored in many solvents due to their aromatic character and the strength of the C=O bond. nih.govchemtube3d.com
Spectroscopic Signatures of Tautomeric Forms
The different tautomers of a molecule possess distinct spectroscopic fingerprints, which allows for their identification and quantification in a mixture. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating tautomeric forms. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic environment, which changes significantly between the enol and keto forms. For instance, the carbon atom bonded to the hydroxyl group in the enol form will have a different chemical shift compared to the carbonyl carbon in the pyridone form. Similarly, the chemical shifts of the ring protons are influenced by the tautomeric state.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the tautomers give rise to characteristic absorption bands in the UV-Vis spectrum. The π → π* and n → π* transitions will occur at different wavelengths for the dihydroxy and pyridone forms due to differences in their conjugated systems. nih.gov Theoretical studies on related dihydroxypyridines suggest that the keto forms are the most stable tautomers and their lowest π → π* excitations can be assigned to observed absorption bands. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can readily distinguish between the tautomers by identifying their characteristic functional group vibrations. The dihydroxy form will exhibit a broad O-H stretching band, while the pyridone form will show a strong C=O stretching absorption. nih.govwikipedia.org The absence or presence of these bands provides clear evidence for the predominant tautomeric form in a given state (solid, liquid, or gas). nih.govwikipedia.org
Interactive Data Table: Predicted Spectroscopic Signatures of this compound Tautomers
| Tautomer | Spectroscopic Technique | Predicted Key Signature |
| This compound (Dihydroxy form) | ¹H NMR | Aromatic proton signals, two distinct OH proton signals. |
| ¹³C NMR | Signals for C-OH carbons in the aromatic region. | |
| UV-Vis | Absorption bands corresponding to the dihydroxypyridine chromophore. | |
| IR | Broad O-H stretching bands; absence of strong C=O stretching. | |
| Pyridone Tautomers (e.g., 5-hydroxy-2-methylpyridin-3(2H)-one) | ¹H NMR | Alkenic and NH proton signals; one OH proton signal. |
| ¹³C NMR | Signal for C=O carbon deshielded compared to aromatic carbons. | |
| UV-Vis | Shifted absorption bands due to the altered conjugated system. | |
| IR | Strong C=O stretching band; presence of N-H stretching band. |
Impact of Solvent and Temperature on Tautomeric Ratios
The position of the tautomeric equilibrium is not fixed and can be significantly influenced by external factors such as the solvent and temperature.
Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric ratio. Polar solvents tend to favor the more polar tautomer. For hydroxypyridines, the pyridone form is generally more polar than the dihydroxy form and is therefore stabilized to a greater extent in polar solvents like water and alcohols. wikipedia.org In non-polar solvents, the dihydroxy form may be more prevalent. This is because polar solvents can effectively solvate the charges in the zwitterionic resonance structures of the pyridone form.
Temperature Effects: Temperature can also shift the tautomeric equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization reaction. If the reaction is exothermic, an increase in temperature will favor the reactants (dihydroxy form), while if it is endothermic, the products (pyridone form) will be favored. Temperature-dependent NMR studies can be employed to track changes in the chemical shifts of the exchanging tautomers and thereby determine the thermodynamic parameters of the equilibrium. researchgate.netnih.gov
Interactive Data Table: Expected Influence of External Factors on this compound Tautomeric Equilibrium
| Factor | Condition | Expected Predominant Tautomer | Rationale |
| Solvent | Polar (e.g., Water, Ethanol) | Pyridone form | Stabilization of the more polar pyridone tautomer through dipole-dipole interactions and hydrogen bonding. wikipedia.org |
| Non-polar (e.g., Hexane, Chloroform) | Dihydroxy form | Reduced stabilization of the polar pyridone form. | |
| Temperature | Increase | Shift towards the more stable tautomer (depends on ΔH°) | The equilibrium will shift in the endothermic direction according to Le Chatelier's principle. |
| Decrease | Shift towards the less stable tautomer (depends on ΔH°) | The equilibrium will shift in the exothermic direction. |
Computational and Theoretical Investigations of 2 Methylpyridine 3,5 Diol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the behavior of molecules with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It provides precise and reliable information regarding a compound's shape, vibrational frequencies, and electronic properties. nih.gov The primary goal of geometry optimization is to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-Methylpyridine-3,5-diol, DFT calculations can determine its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov
These calculations reveal that the pyridine (B92270) ring, substituted with a methyl group and two hydroxyl groups, may adopt a near-planar conformation. nih.gov The optimized geometry is crucial for understanding the molecule's reactivity and its interactions with other molecules. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density, which is essential for predicting sites of electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, for instance, can visualize the electron-rich and electron-poor regions of the molecule. mdpi.com
Table 1: Exemplary Predicted Geometrical Parameters for this compound using DFT This table is illustrative and shows the type of data obtained from DFT calculations. Actual values would be derived from specific computational studies.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C2-CH3 | ~1.51 Å |
| Bond Length | C3-O | ~1.36 Å |
| Bond Length | C5-O | ~1.36 Å |
| Bond Angle | N1-C2-C3 | ~122° |
| Bond Angle | C2-C3-O | ~119° |
| Dihedral Angle | N1-C2-C3-C4 | ~0° |
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.
A popular and successful functional for many applications, including drug design, is B3LYP, a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. nih.gov It is known for providing a good balance between accuracy and computational cost for predicting geometries, vibrational frequencies, and electronic properties of organic molecules. nih.govresearchgate.net
Basis sets range from minimal, such as STO-3G, to very large and flexible ones. Pople-style basis sets, like 6-31G* or 6-311++G(d,p), are commonly used. researchgate.netrowansci.com The addition of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially for molecules with heteroatoms and potential hydrogen bonding, such as this compound. gaussian.com The selection of a specific functional and basis set combination, like B3LYP/6-311++G(d,p), has been shown to yield reliable results for similar heterocyclic compounds. nih.govnih.gov
Table 2: Common Functionals and Basis Sets in DFT Calculations
| Category | Name | Description |
|---|---|---|
| Functionals | B3LYP | A hybrid functional offering a good balance of accuracy and efficiency for a wide range of organic molecules. nih.gov |
| M06-2X | A hybrid meta-GGA functional often used for main-group thermochemistry and noncovalent interactions. chemrxiv.org | |
| Basis Sets | 6-31G(d) | A Pople-style double-zeta basis set that includes polarization functions on heavy atoms, suitable for geometry optimizations. rowansci.com |
| 6-311++G(d,p) | A Pople-style triple-zeta basis set with diffuse functions on all atoms and polarization functions on both heavy atoms and hydrogens, good for electronic properties and anions. nih.gov | |
| def2-TZVP | A triple-zeta valence basis set with polarization functions from the Ahlrichs/Karlsruhe group, known for its robustness. rowansci.com |
Once the geometry of this compound is optimized, DFT can be employed to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei are a powerful tool for structure elucidation. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. The predicted chemical shifts for this compound would be characteristic of its specific electronic environment, showing distinct signals for the methyl protons, aromatic protons, and hydroxyl protons, as well as for the different carbon atoms in the pyridine ring. Comparing these calculated shifts with experimental data can confirm the molecular structure. nih.gov
Vibrational Frequencies: DFT calculations can also predict the vibrational spectrum (infrared and Raman) of a molecule. nih.gov The calculated frequencies correspond to specific molecular motions, such as the stretching and bending of C-H, O-H, C-N, and C-C bonds, as well as the vibrations of the pyridine ring. researchgate.net These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. The analysis of the vibrational modes can provide a detailed confirmation of the functional groups present in this compound.
Table 3: Exemplary Predicted Spectroscopic Data for this compound This table is illustrative. Actual values are obtained from specific quantum chemical calculations.
| Spectroscopy Type | Nucleus/Group | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | -CH₃ | ~2.2-2.5 ppm |
| Aromatic-H | ~6.5-7.5 ppm | |
| -OH | ~5.0-9.0 ppm (variable) | |
| ¹³C NMR | -CH₃ | ~15-20 ppm |
| Aromatic C-H | ~110-130 ppm | |
| Aromatic C-O / C-N | ~140-160 ppm | |
| Vibrational (IR) | O-H Stretch | ~3200-3600 cm⁻¹ |
| C=C / C=N Ring Stretch | ~1400-1600 cm⁻¹ |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and interactions with the surrounding environment. mdpi.com
MD simulations can be used to explore the conformational landscape of this compound. nih.gov This involves simulating the molecule's movements over a period, typically nanoseconds to microseconds, to observe the rotation around single bonds, particularly the C-O bonds of the hydroxyl groups. This analysis reveals the different stable and metastable conformations the molecule can adopt and the energy barriers between them. nih.govmdpi.com
The flexibility of the molecule can be quantified by analyzing the root-mean-square fluctuation (RMSF) of its atoms. For this compound, the hydroxyl groups are expected to be the most flexible parts of the molecule, capable of rotating and forming different hydrogen bonding patterns. Understanding this flexibility is important as different conformations can have different biological activities or physical properties.
The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are an excellent tool for studying these solvent effects explicitly by surrounding the solute molecule with a large number of solvent molecules (e.g., water) in a simulation box. icm.edu.pl
For this compound, simulations in an aqueous environment can reveal how water molecules arrange themselves around the solute, forming a solvation shell. icm.edu.pl The analysis of radial distribution functions (RDFs) between the solute's atoms (like the hydroxyl hydrogens/oxygens and the pyridine nitrogen) and water molecules can provide detailed information about hydrogen bonding. icm.edu.pl These simulations can also shed light on how the solvent affects the conformational preferences of the molecule, potentially stabilizing certain conformations over others due to favorable interactions. This is particularly relevant for understanding its solubility and behavior in biological systems.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods are routinely used to probe these characteristics at the quantum level.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Electron Density Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
A computational study on this compound would calculate the energies of these orbitals and map the electron density distribution. This would reveal the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. For instance, the analysis would show how the methyl and hydroxyl substituents influence the electron density on the pyridine ring.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| This table is for illustrative purposes only. The data would be generated from quantum chemical calculations, which have not been published for this compound. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between orbitals within a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density, which is crucial for understanding intramolecular hydrogen bonding and hyperconjugative interactions. For this compound, NBO analysis would quantify the strength of potential hydrogen bonds between the hydroxyl groups and the pyridine nitrogen. It would also assess the stabilizing effects of electron delocalization from lone pairs into antibonding orbitals.
Reactivity Prediction and Reaction Mechanism Studies
Computational chemistry allows for the prediction of how a molecule will behave in a chemical reaction. This involves calculating the energetics of different reaction pathways and identifying the most likely mechanisms.
Calculation of Reaction Pathways and Transition States
To understand the reactivity of this compound, researchers would model its potential reactions, such as oxidation, electrophilic substitution, or deprotonation. This involves calculating the potential energy surface for the reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Such calculations would provide invaluable insights into the synthesis of derivatives or the metabolic fate of this compound.
Analysis of Electrostatic Potentials and Fukui Functions
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring, indicating sites susceptible to electrophilic attack.
Fukui functions are another tool used to predict reactivity. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This helps to identify the most nucleophilic and electrophilic sites within the molecule with greater precision than MEP analysis alone.
Reactivity and Reaction Pathways of 2 Methylpyridine 3,5 Diol
Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring and Hydroxyl Groups
Electrophilic Reactivity
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq Electrophilic attack on an unsubstituted pyridine ring typically requires harsh conditions and occurs at the C-3 position to avoid placing a positive charge on the electronegative nitrogen in the resonance-stabilized intermediate. uoanbar.edu.iqquimicaorganica.org
However, the reactivity of 2-Methylpyridine-3,5-diol is significantly modified by its substituents. The two hydroxyl groups at positions 3 and 5 are strong activating, ortho-, para-directing groups. The methyl group at position 2 is also an activating group. The powerful electron-donating effect of the hydroxyl groups via resonance substantially increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. These activating groups counteract the deactivating effect of the ring nitrogen.
The directing effects of the substituents are as follows:
3-OH group: Directs electrophiles to positions 2, 4, and 6.
5-OH group: Directs electrophiles to positions 2, 4, and 6.
2-CH₃ group: Directs electrophiles to positions 3 and 5.
Considering the combined influence, the C-4 and C-6 positions are the most activated and sterically accessible sites for electrophilic substitution. The C-2 position is already substituted. Therefore, reactions such as nitration, halogenation, and sulfonation are predicted to occur preferentially at the C-4 or C-6 positions under milder conditions than those required for unsubstituted pyridine.
Nucleophilic Reactivity
The pyridine ring is inherently reactive towards nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions, which are electron-deficient. uoanbar.edu.iqfirsthope.co.in However, for NAS to occur, a good leaving group, such as a halide, is typically required. In this compound, the hydroxyl groups are poor leaving groups. They would first need to be converted into a better leaving group (e.g., a tosylate) to facilitate nucleophilic attack on the ring.
The hydroxyl groups themselves are nucleophilic and can readily react with electrophiles. Common reactions include:
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Phosphorylation: Reaction with phosphorylating agents to form phosphate (B84403) esters.
These reactions on the hydroxyl groups are fundamental for the chemical modification of the molecule.
Redox Chemistry of Dihydroxylated Pyridines
The redox chemistry of this compound is a critical aspect of its reactivity, largely influenced by the two hydroxyl groups which make the molecule susceptible to both oxidation and reduction.
Oxidation
Dihydroxylated pyridines are generally more easily oxidized than pyridine itself due to the electron-rich nature of the ring. The oxidation of 1,4-dihydropyridine (B1200194) derivatives to their corresponding pyridine forms is a well-studied process, often occurring during metabolism. wum.edu.pk This aromatization is a key reaction in the context of dihydropyridine (B1217469) drugs. nih.govresearchgate.net In biological systems, cytochrome P450 enzymes, particularly CYP3A4, are often responsible for catalyzing the oxidation of dihydropyridine rings. nih.govwikipedia.org
For this compound, oxidation can lead to several products. Mild oxidation may result in the formation of quinone-type structures. Under more vigorous conditions, oxidation can lead to the cleavage of the pyridine ring. The oxidation potential is significantly lower than that of unsubstituted pyridine, reflecting the increased electron density conferred by the hydroxyl and methyl substituents.
Reduction
The pyridine ring can be reduced to the corresponding saturated piperidine (B6355638) ring through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or rhodium oxide (Rh₂O₃) under a hydrogen atmosphere. rsc.orgacs.org This reaction converts the aromatic heterocycle into a saturated aliphatic one, drastically altering its chemical and physical properties.
Partial reduction of the pyridine ring to dihydropyridines is also possible using specific reagents like sodium borohydride (B1222165) on activated pyridinium (B92312) salts or under Birch reduction conditions. acs.orgnih.gov The specific regioisomer formed (e.g., 1,2- or 1,4-dihydropyridine) depends on the substrate and the reaction conditions. For this compound, catalytic hydrogenation would yield 2-Methylpiperidine-3,5-diol.
Derivatization Reactions for Chemical Modification and Prodrug Design Principles
The hydroxyl groups of this compound are primary targets for derivatization to modify its physicochemical properties, a common strategy in medicinal chemistry, particularly for prodrug design. nih.gov A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug.
The primary goals of creating prodrugs of hydroxylated compounds are often to enhance lipophilicity, improve membrane permeability, and increase aqueous solubility. nih.govmdpi.com
Strategies for Derivatization:
Ester Prodrugs: The most common strategy involves the esterification of the hydroxyl groups. By reacting this compound with carboxylic acids, acyl chlorides, or anhydrides, one or both hydroxyl groups can be converted into esters. These ester prodrugs are generally more lipophilic than the parent compound, which can enhance their ability to cross biological membranes. Once absorbed, they are designed to be hydrolyzed by esterase enzymes present in the blood and tissues to release the active diol. nih.gov
Phosphate Ester Prodrugs: To improve aqueous solubility for parenteral formulations, the hydroxyl groups can be converted into phosphate esters. These derivatives are highly polar and water-soluble at physiological pH. In the body, alkaline phosphatases can cleave the phosphate group to regenerate the parent drug. mdpi.com
Carbonate and Carbamate Prodrugs: Reacting the hydroxyl groups with chloroformates or isocyanates can yield carbonates and carbamates, respectively. These linkages can also be designed for enzymatic or chemical cleavage in vivo.
The choice of the promoiety (the group attached to the parent drug) is critical and determines the prodrug's stability, solubility, and rate of activation.
| Prodrug Strategy | Derivatizing Reagent Example | Resulting Linkage | Purpose | Activation Mechanism |
|---|---|---|---|---|
| Esterification | Acetyl Chloride | Ester (-OCOCH₃) | Increase Lipophilicity/Permeability | Esterase-mediated hydrolysis |
| Phosphorylation | Phosphoryl Chloride | Phosphate Ester (-OPO₃H₂) | Increase Aqueous Solubility | Phosphatase-mediated hydrolysis |
| Carbamoylation | Methyl Isocyanate | Carbamate (-OCONHCH₃) | Modify Lipophilicity & Stability | Enzymatic hydrolysis |
Photochemical and Thermal Reactivity Studies
The study of photochemical and thermal reactions provides insight into the stability and potential transformations of this compound under the influence of energy.
Photochemical Reactivity
The photochemistry of pyridine derivatives can be complex. Pyridine N-oxides, for example, can undergo photochemical valence isomerization to afford hydroxylated pyridines. nih.gov Other related compounds, such as N-hydroxypyridine-2(1H)-thione, are known to undergo homolytic N-O bond cleavage upon UV excitation, generating hydroxyl radicals. acs.orgacs.orgmdpi.com This suggests that the N-O bond in a potential N-oxide derivative of this compound could be photolabile.
For this compound itself, UV irradiation could potentially lead to several outcomes. The presence of hydroxyl groups may facilitate photo-oxidation or rearrangement reactions. The specific pathway would depend on the wavelength of light and the solvent environment. For instance, the tautomerization of 2-pyridone to 2-hydroxypyridine (B17775) can be influenced by electronic excitation. aip.org While specific studies on this compound are not available, its UV absorption characteristics would be dictated by the substituted pyridine chromophore, and irradiation could potentially induce radical formation or structural rearrangements.
Thermal Reactivity
The thermal decomposition of pyridine typically occurs at very high temperatures (800-1000°C) and can produce products like HCN, bipyridines, benzene, and benzonitrile. wmich.edu The stability of substituted pyridines depends on the nature of the substituents. The presence of hydroxyl and methyl groups on the this compound ring would likely lower its thermal stability compared to unsubstituted pyridine.
At elevated temperatures, potential reactions could include decarboxylation (if a carboxyl group were present), dehydration, or cleavage of the ring. Thermal degradation studies, often performed using techniques like thermogravimetric analysis (TGA), would reveal the temperatures at which the compound begins to decompose and the steps involved in its breakdown. researchgate.net For a molecule like this compound, initial degradation steps would likely involve the loss of substituents or side-chain reactions before the more stable aromatic ring is cleaved.
Degradation Pathways of Pyridine Diols
The environmental fate and metabolism of pyridine derivatives are largely determined by microbial degradation. The pathways for this compound can be inferred from studies on structurally similar compounds like 3-hydroxypyridine (B118123) and 2,5-dihydroxypyridine (B106003).
Aerobic Degradation
Microbial degradation of pyridine compounds under aerobic conditions often proceeds through initial hydroxylation of the ring, followed by ring cleavage. asm.org Many pyridine derivatives are aerobically degraded by microorganisms to generate 2,5-dihydroxypyridine (2,5-DHP) as a key intermediate. mdpi.com
The degradation of 3-hydroxypyridine by bacteria such as Agrobacterium sp. serves as a useful model. This process begins with an α-hydroxylation step, converting 3-hydroxypyridine into 2,5-dihydroxypyridine. nih.gov This dihydroxylated intermediate is then targeted by a dioxygenase enzyme, which catalyzes the oxidative cleavage of the pyridine ring. nih.govnih.gov
By analogy, the aerobic degradation of this compound would likely involve:
Initial Hydroxylation: An initial enzymatic hydroxylation, possibly at the C-2 or C-6 position, to form a trihydroxylated intermediate.
Ring Cleavage: The resulting electron-rich ring would be susceptible to cleavage by a dioxygenase, similar to the action on 2,5-DHP. This cleavage typically occurs adjacent to a hydroxyl group.
Anaerobic Degradation
The anaerobic degradation of pyridine derivatives is less well understood. tandfonline.com Some anaerobic pathways may involve an initial reduction of the pyridine ring before cleavage, rather than hydroxylation. asm.org For 3-hydroxypyridine, metabolism under denitrifying conditions has been observed, though it proceeds differently from the pathways for 2- and 4-hydroxypyridine (B47283). The degradation pathway for this compound under anaerobic conditions would likely involve a distinct set of enzymes and intermediates, potentially initiated by reduction of the aromatic system.
Following the aerobic pathway analogy, the ring cleavage of the di- or tri-hydroxylated pyridine intermediate leads to a series of linear metabolites. The cleavage of 2,5-dihydroxypyridine by 2,5-dihydroxypyridine dioxygenase yields N-formylmaleamic acid. nih.gov This intermediate is then further metabolized in a cascade of reactions.
The proposed sequence of metabolites, based on known pathways, is outlined below:
| Metabolite | Precursor | Enzyme (Family) | Reaction Type |
|---|---|---|---|
| 2,5-Dihydroxypyridine | 3-Hydroxypyridine | Hydroxylase | Hydroxylation |
| N-Formylmaleamic acid | 2,5-Dihydroxypyridine | Dioxygenase | Ring Cleavage |
| Maleamic acid | N-Formylmaleamic acid | Deformylase/Amidase | Deformylation |
| Maleic acid | Maleamic acid | Amidase | Deamination |
| Fumaric acid | Maleic acid | Isomerase | Isomerization |
For the degradation of this compound, it is hypothesized that similar linear intermediates would be formed, but they would retain the methyl group from the parent compound, leading to metabolites such as N-formyl-methylmaleamic acid and subsequently methylmaleic acid. These would then likely enter central metabolic pathways like the Krebs cycle.
Coordination Chemistry of 2 Methylpyridine 3,5 Diol
Ligand Properties of 2-Methylpyridine-3,5-diol
There is no available research data on the specific ligand properties of this compound, such as its coordination modes, donor atoms, or steric and electronic effects when binding to metal centers.
Synthesis and Characterization of Metal Complexes with this compound
No published methods for the synthesis of metal complexes using this compound as a ligand were found. As a result, there is no information on the characterization of such complexes.
Spectroscopic and Crystallographic Analysis of Coordination Compounds
Without synthesized complexes, no spectroscopic (e.g., IR, NMR, UV-Vis) or crystallographic data are available for coordination compounds of this compound.
Theoretical Studies of Metal-Ligand Interactions and Bonding Modes
There are no theoretical or computational studies in the available literature that focus on the metal-ligand interactions and bonding modes specific to this compound.
Exploration of Supramolecular Assembly in Metal-Organic Frameworks
The application of this compound in the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies has not been reported in the searched scientific literature.
Advanced Analytical Methodologies in 2 Methylpyridine 3,5 Diol Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the means to separate components of a mixture for subsequent analysis. For a polar compound such as 2-Methylpyridine-3,5-diol, both liquid and gas chromatography platforms offer viable analytical routes, each with its own set of considerations.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is foundational for accurate quantification.
Method Development: A reversed-phase HPLC method is generally suitable for the separation of polar aromatic compounds such as dihydroxypyridines. researchgate.net The selection of a stationary phase, typically a C18 column, is a common starting point. The mobile phase composition is a critical parameter that is optimized to achieve adequate retention and resolution. For hydroxylated pyridines, a mobile phase consisting of an aqueous component (such as water with a buffer like phosphate (B84403) or acetate (B1210297) to control pH) and an organic modifier (commonly acetonitrile (B52724) or methanol) is effective. nih.govhelixchrom.com Isocratic elution can be employed for simpler sample matrices, while gradient elution is preferable for more complex mixtures to ensure efficient separation of all components.
Detection is most commonly achieved using a UV detector, as the pyridine (B92270) ring of this compound exhibits significant absorbance in the UV spectrum. The selection of an appropriate wavelength, likely around 270-300 nm based on analogous dihydroxypyridine compounds, is crucial for sensitivity. researchgate.net
Validation: Method validation is performed to ensure the reliability of the analytical data, adhering to guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Below is an illustrative table of typical HPLC method parameters and validation results for a dihydroxypyridine compound, which would be analogous to a method for this compound.
| Parameter | Condition/Result |
|---|---|
| Instrument | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 295 nm |
| Linearity (r²) | >0.995 |
| Accuracy (% Recovery) | 90-95% |
| Precision (RSD%) | Intra-day: <5%, Inter-day: <8% |
| LOD | 2.5 ng/mL |
This table is illustrative and based on typical values for similar compounds as found in the literature. nih.govnih.gov
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the hydroxyl groups into less polar, more volatile moieties. nih.gov
Common derivatization reagents for hydroxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) ethers. epa.gov The derivatization reaction needs to be optimized for temperature, time, and reagent concentration to ensure complete conversion.
The derivatized compound can then be separated on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. cdc.gov
The structure of this compound is achiral, meaning it does not have enantiomers and therefore does not require chiral separation. However, if a chiral center were introduced into the molecule, for instance through substitution or reduction, chiral separation techniques would become necessary to resolve the resulting enantiomers.
For chiral pyridine derivatives, HPLC with a chiral stationary phase (CSP) is the most common approach. benthamdirect.comacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds, including heterocyclic molecules. mdpi.com The mobile phase in chiral HPLC can be normal-phase (e.g., heptane/isopropanol) or reversed-phase, depending on the specific CSP and the analyte.
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of selectivity and sensitivity, making them indispensable for modern analytical research.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is highly suitable for the analysis of this compound in complex biological or environmental samples.
Following chromatographic separation as described in the HPLC section, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like hydroxylated pyridines, and it can be operated in either positive or negative ion mode. nih.gov For this compound, positive ion mode would likely result in the detection of the protonated molecule [M+H]⁺.
For quantification, tandem mass spectrometry (MS/MS) is often employed in selected reaction monitoring (SRM) mode. In SRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces chemical noise.
The table below illustrates a potential LC-MS/MS method for the quantification of a hydroxylated pyridine derivative.
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion [M+H]⁺ | m/z 126.05 (Calculated for C6H7NO2) |
| Product Ion | Analyte-specific fragment |
This table presents a hypothetical but representative LC-MS/MS method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. chromatographyonline.com As with conventional GC, this compound would require derivatization prior to GC-MS analysis.
The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte upon electron ionization (EI). This fragmentation pattern serves as a chemical fingerprint that can be used for definitive identification by comparison with mass spectral libraries.
For complex samples, GC-MS can be used in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for targeted quantification of this compound and other related compounds. The use of GC-MS has been reported for the analysis of various pyridine derivatives in environmental and biological matrices. nih.govservice.gov.uk
Online Coupling of Chromatography with NMR Spectroscopy
The online coupling of high-performance liquid chromatography with nuclear magnetic resonance spectroscopy (HPLC-NMR) represents a powerful analytical technique for the structural elucidation of compounds within complex mixtures, thereby eliminating the need for tedious offline isolation. ipb.pt This hyphenated method is particularly valuable in the analysis of natural products and synthetic chemical libraries, where isomers and closely related structures are common. nih.govsemanticscholar.org For a compound such as this compound, which may be present in a mixture with other pyridine derivatives or reaction byproducts, HPLC-NMR would be an invaluable tool for unambiguous identification. nih.gov
The process involves the continuous flow of the eluent from the HPLC column through a specialized NMR flow cell positioned within the magnet of the NMR spectrometer. As chromatographically separated analytes pass through the cell, their NMR spectra can be acquired in real-time. Advanced NMR techniques, including two-dimensional experiments like COSY and HMBC, can be performed in a stopped-flow mode, where the chromatographic flow is temporarily halted with the peak of interest inside the flow cell, to gather detailed structural information. ipb.ptsemanticscholar.org
In the context of heterocyclic chemistry, HPLC-NMR has been successfully applied to the analysis of various nitrogen-containing compounds, including pyridine alkaloids. nih.govoup.com The structural characterization of such compounds often relies on the precise assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. researchgate.net For this compound, this technique would allow for the direct correlation of a specific chromatographic peak to its unique NMR spectrum, confirming the substitution pattern of the methyl and hydroxyl groups on the pyridine ring. The coupling constants between aromatic protons would definitively establish their relative positions, while correlations in 2D spectra would confirm the connectivity of the entire molecule. ipb.ptresearchgate.net While specific HPLC-NMR studies on this compound are not documented in the literature, the application of this methodology to isomers of hydroxypyridines and other complex heterocyclic systems demonstrates its feasibility and utility. researchgate.netnih.gov
Spectrophotometric Characterization
Spectrophotometric methods are fundamental for characterizing the electronic properties of molecules and for quantitative analysis. Techniques such as Ultraviolet-Visible (UV-Vis), fluorescence, and luminescence spectroscopy provide insights into the electronic structure and environment of a compound like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For organic molecules like this compound, the primary electronic transitions observed are π → π* and n → π*. researchgate.net
The pyridine ring, being an aromatic heterocycle, contains π electrons in bonding molecular orbitals. The absorption of UV light can excite these electrons to higher energy anti-bonding (π) orbitals, resulting in π → π transitions. researchgate.net These transitions are typically characterized by high molar absorptivity (ε). Additionally, the nitrogen atom and the two oxygen atoms of the hydroxyl groups possess non-bonding electrons (n). These electrons can be promoted to anti-bonding π* orbitals of the aromatic ring, giving rise to n → π* transitions, which are generally of lower intensity compared to π → π* transitions. researchgate.net
The absorption maxima (λmax) for this compound are expected to be influenced by the hydroxyl and methyl substituents on the pyridine ring. Hydroxyl groups, acting as auxochromes, typically cause a bathochromic (red) shift in the λmax compared to the parent pyridine molecule due to the extension of the conjugated system by the lone pair electrons on the oxygen atoms. The pH of the solution will also significantly affect the UV-Vis spectrum, as protonation or deprotonation of the nitrogen and hydroxyl groups alters the electronic structure of the molecule.
Table 1: Comparison of UV-Vis Absorption Maxima for Pyridine and a Related Hydroxypyridine
| Compound | Solvent/pH | λmax (nm) |
|---|---|---|
| Pyridine | Aqueous | 254 |
| 3-Hydroxypyridine (B118123) | Aqueous | 305 |
This table is generated based on data for related compounds to infer potential properties of this compound.
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. This relationship allows for the use of UV-Vis spectroscopy as a reliable method for determining the concentration of this compound in a solution, provided a calibration curve is established using standards of known concentration.
Fluorescence and Luminescence Spectroscopy
Fluorescence is a type of photoluminescence where a molecule absorbs light at a specific wavelength (excitation) and then rapidly emits light at a longer, lower-energy wavelength. This phenomenon occurs when an electron returns from an excited singlet state to the ground state. The fluorescent properties of a molecule are highly dependent on its structure and environment.
The fluorescence of pyridine derivatives is a subject of considerable research. nih.govnih.gov For hydroxypyridines, fluorescence is strongly influenced by the position of the hydroxyl group and the pH of the medium, which dictates the ionic form of the molecule (cationic, neutral, zwitterionic, or anionic). nih.gov Studies on 3-hydroxypyridine have shown that its neutral form is non-fluorescent, while its anionic and dipolar ionic forms exhibit fluorescence. nih.gov In contrast, derivatives of 2-hydroxypyridine (B17775) have been found to be fluorescent in all their ionic forms. nih.gov
Given its structure as a di-substituted 3-hydroxypyridine, this compound is expected to have interesting fluorescent properties. The presence of two hydroxyl groups could enhance fluorescence intensity compared to monosubstituted hydroxypyridines. The fluorescence characteristics (excitation and emission wavelengths, quantum yield, and lifetime) would likely be sensitive to solvent polarity and hydrogen bonding capabilities. nih.gov For example, 3-hydroxypyridine shows an excitation peak at 315 nm and an emission peak at 390 nm. researchgate.net The fluorescence of 1,4-dihydropyridine (B1200194) derivatives is also well-documented, with emission often appearing in the blue region of the spectrum (460–487 nm). nih.govresearchgate.net
Luminescence is a broader term that includes fluorescence and phosphorescence. Any potential luminescent behavior of this compound would be tied to its ability to absorb UV or visible light and re-emit it. While specific luminescence studies on this compound are not available, the known fluorescence of related hydroxypyridine and dihydropyridine (B1217469) structures suggests that this compound could be a candidate for fluorescence-based applications. nih.govresearchgate.net
Table 2: Fluorescence Properties of Related Pyridine Derivatives
| Compound | Medium | Excitation λmax (nm) | Emission λmax (nm) |
|---|---|---|---|
| 3-Hydroxypyridine | Aqueous | 315 | 390 |
| Various Amino-pyridines | Dichloromethane | Not Specified | 460-487 |
This table presents data from related compounds to illustrate the potential fluorescence characteristics of this compound.
Bioremediation and Environmental Fate of Pyridine Derivatives Contextualizing 2 Methylpyridine 3,5 Diol
Microbial Degradation of Pyridine (B92270) Compounds in Environmental Systems
The biodegradation of pyridine derivatives is predominantly carried out by microorganisms that can utilize these compounds as a sole source of carbon, nitrogen, and energy researchgate.netiwaponline.com. These microbes have evolved sophisticated metabolic pathways to cleave the stable pyridine ring and convert it into central metabolic intermediates. Degradation occurs primarily under aerobic conditions, though some breakdown has been observed in anaerobic environments with nitrate or sulfate as electron acceptors tandfonline.com.
Researchers have successfully isolated numerous pyridine-degrading bacteria from environments contaminated with industrial effluents, such as coking plants, pesticide manufacturing facilities, and activated sludge units iwaponline.comnih.govnih.gov. The process of isolation typically involves enrichment cultures where contaminated soil or sludge is placed in a minimal salt medium with pyridine as the only carbon and nitrogen source iwaponline.com.
Through these methods, a diverse range of bacteria has been identified. For instance, Arthrobacter sp. strain 68b, isolated from contaminated soil, can utilize pyridine and 2-methylpyridine as its sole carbon source asm.org. Similarly, Paracidovorax sp. BN6-4 was isolated from coking sludge and demonstrated the ability to degrade high concentrations of pyridine iwaponline.com. Other notable isolates include strains of Pseudomonas, Enterobacter, Rhodococcus, Gemmobacter, and Stenotrophomonas nih.govnih.govresearchgate.netresearchgate.net. In some cases, co-cultures or microbial consortia show enhanced degradation efficiency compared to individual strains researchgate.netnih.gov.
| Microorganism | Source of Isolation | Degradation Capability | Reference |
|---|---|---|---|
| Arthrobacter sp. strain 68b | Contaminated soil | Utilizes pyridine and 2-methylpyridine as a sole carbon source. | nih.govasm.org |
| Paracidovorax sp. BN6-4 | Coking sludge | Degraded 97.49% of 1,000 mg/L pyridine within 48 hours. | iwaponline.com |
| Enterobacter cloacae complex sp. BD17 and Enterobacter sp. BD19 | Aerobic tank of a pesticide wastewater treatment plant | A mixed culture (H4) removed 91.70% of 200 mg/L pyridine within 36 hours when immobilized. | nih.gov |
| Pseudomonas sp. (PI2) | Activated sludge unit | Capable of aerobic degradation of pyridine; degradation ability is linked to a plasmid. | nih.gov |
| Gemmobacter sp. ZP-12 | Activated sludge | Effectively degrades pyridine over a wide range of initial concentrations (100-2000 mg/L). | researchgate.net |
| Bacillus brevis | Carbonization plant effluent | Immobilized cells degraded 800 ppm of pyridine in 40 hours. | espublisher.com |
The microbial breakdown of the pyridine ring is an intricate process mediated by specific enzymatic systems. In Arthrobacter sp. strain 68b, the genes responsible for pyridine degradation, designated as the pyr gene cluster, are located on a catabolic plasmid nih.govasm.orgnih.gov. This discovery highlights that the ability to degrade pyridine can be a mobile genetic trait.
The catabolic pathway in this strain involves four key enzymatic steps that culminate in the formation of succinic acid, a compound that can enter the Krebs cycle nih.govasm.org.
Ring Cleavage : The initial and most critical step is the oxidative cleavage of the pyridine ring. This is performed by a two-component flavin-dependent monooxygenase system, encoded by the pyrA (pyridine monooxygenase) and pyrE genes. This enzyme directly attacks the aromatic ring without prior reduction or hydroxylation nih.govnih.govasm.org.
Dehydrogenation : The product of the initial cleavage is then acted upon by (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase, encoded by the pyrB gene nih.govasm.org.
Hydrolysis : The subsequent step involves an amidohydrolase, encoded by the pyrC gene nih.govasm.org.
Final Conversion : The pathway concludes with the action of succinate semialdehyde dehydrogenase, encoded by pyrD, which converts the intermediate to succinic acid nih.govasm.org. This final enzyme has been detected in various pyridine-degrading microorganisms asm.org.
While this pathway is well-documented, other metabolic routes exist. For example, degradation pathways in other bacteria may involve initial hydroxylation steps or proceed through different intermediates like 2-picolinic acid or N-Ethylurea researchgate.netiwaponline.comnih.gov.
| Gene | Enzyme | Function in Degradation Pathway | Reference |
|---|---|---|---|
| pyrA / pyrE | Pyridine Monooxygenase System | Catalyzes the initial oxidative cleavage of the pyridine ring. | nih.govasm.orgresearchgate.net |
| pyrB | (Z)-N-(4-oxobut-1-enyl)formamide Dehydrogenase | Participates in the second step of the degradation pathway. | nih.govasm.orgresearchgate.net |
| pyrC | Amidohydrolase | Involved in the third step, likely a hydrolysis reaction. | nih.govasm.orgresearchgate.net |
| pyrD | Succinate Semialdehyde Dehydrogenase | Catalyzes the final step, leading to the formation of succinic acid. | nih.govasm.orgresearchgate.net |
The efficiency of microbial degradation of pyridine derivatives is sensitive to various environmental conditions. Understanding these factors is essential for optimizing bioremediation processes.
pH and Temperature : Most isolated pyridine-degrading bacteria exhibit optimal activity at a neutral to slightly alkaline pH (7.0 to 9.0) and temperatures between 28°C and 37°C nih.govresearchgate.netespublisher.com. For example, the optimal temperature for Rhodococcus pyridinivorans strain HR-1 was 30°C mdpi.com.
Substrate Concentration : The concentration of the pyridine compound can significantly impact degradation. While microorganisms can effectively break down low concentrations, high concentrations can be inhibitory or toxic, leading to a significant drop in degradation efficiency nih.govespublisher.com. For instance, free cells of Bacillus brevis could not remove pyridine at levels above 800 ppm espublisher.com.
Oxygen Availability : Aerobic conditions are generally required for the efficient degradation of pyridine and its derivatives tandfonline.com. The initial ring-cleavage step catalyzed by monooxygenases is an oxygen-dependent reaction.
Presence of Other Nutrients : The availability of other carbon sources, like glucose, can sometimes enhance the degradation capability of microorganisms researchgate.net.
Bioavailability and Surfactants : The solubility and bioavailability of pyridine compounds can be a limiting factor. The addition of biosurfactants, such as trehalose lipid, has been shown to increase the solubility of pyridine and enhance its degradation rate by promoting biomass growth and cell-surface attachment mdpi.com.
Adsorption and Desorption Phenomena of Pyridine Derivatives in Environmental Matrices (by analogy to 2-methylpyridine)
The environmental fate of pyridine derivatives like 2-Methylpyridine-3,5-diol is not solely determined by biodegradation but also by physical processes such as adsorption and desorption in soil and sediment researchgate.net. These processes control the compound's mobility and bioavailability researchgate.net.
By analogy to pyridine, these compounds can interact with environmental matrices through chemisorption, a strong interaction with active sites on the surface of materials stolichem.com. In soils and sediments, key components influencing adsorption include:
Clay Minerals and Metal Oxides : Materials like alumina, silica, and zirconia possess acidic sites on their surfaces stolichem.com. As a base molecule, pyridine and its derivatives can strongly interact with and adsorb to these Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors) stolichem.comresearchgate.net.
Soil Organic Matter (SOM) : The organic carbon content of soil is a critical factor in the adsorption of organic pollutants. The functional groups within SOM can interact with pyridine derivatives, retaining them within the soil matrix.
pH : Soil pH influences both the surface charge of soil particles and the ionization state of the pyridine derivative, thereby affecting adsorption-desorption equilibrium.
Temperature-programmed desorption (TPD) is a technique used to study the strength of these interactions. After a substance like pyridine is adsorbed onto a material, the temperature is gradually increased, and the desorbed products are analyzed. This provides information on the energy of adsorption and the nature of the binding sites stolichem.com. This strong binding can reduce the mobility of the contaminant in groundwater but may also decrease its availability for microbial degradation.
Potential for Bioremediation Strategies Targeting Pyridine Contaminants
The growing understanding of pyridine-degrading microorganisms and the factors influencing their activity has paved the way for several bioremediation strategies to treat contaminated soil and water.
Bioaugmentation : This strategy involves introducing specialized, pre-cultured microorganisms into a contaminated environment to enhance the degradation of specific pollutants nih.gov. Studies have shown that bio-augmenting activated sludge with isolated pyridine-degrading consortia or strains significantly increases the rate of pyridine removal. The efficiency of degradation was found to increase with the quantity of the augmented biomass nih.gov.
Immobilization of Microbial Cells : To overcome issues like high substrate toxicity and to improve microbial tolerance and efficiency, cells can be immobilized on solid supports. Bacillus brevis cells immobilized on activated carbon or alginate beads were able to degrade higher concentrations of pyridine (800 ppm) more rapidly than free cells (200 ppm) espublisher.com. Similarly, immobilizing Enterobacter species on biochar derived from Solidago canadensis stems resulted in high removal rates nih.gov. Immobilized cells also offer advantages for use in bioreactors and demonstrate greater stability and potential for recycling espublisher.com.
Hybrid Processes : For complex industrial effluents, a combination of treatment methods may be most effective. A hybrid approach combining a photo-degradation process (like solar photocatalysis with ZnO) with subsequent biodegradation could be used to treat high concentrations of pyridine that might be toxic to microorganisms initially espublisher.com.
These strategies leverage the metabolic capabilities of naturally occurring microorganisms to offer a sustainable and environmentally friendly approach to cleaning up sites contaminated with pyridine and its derivatives mdpi.comvu.lt.
Future Directions and Interdisciplinary Research Opportunities
Innovations in Regioselective and Stereoselective Synthesis of Pyridine (B92270) Diols
The precise control over the placement of functional groups on a pyridine ring, known as regioselectivity, is a significant challenge in synthetic organic chemistry. Future advancements in the synthesis of 2-Methylpyridine-3,5-diol and other pyridine diols are expected to focus on novel catalytic systems and methodologies that offer high regioselectivity and stereoselectivity.
Recent breakthroughs in the meta-C-H functionalization of pyridines, for instance, could provide a strategic advantage in the synthesis of complex pyridine-containing molecules. innovations-report.com This involves the temporary de-aromatization of the pyridine ring, which alters its electronic properties and allows for the introduction of functional groups at the meta-position with high selectivity. innovations-report.com Such strategies could be adapted for the synthesis of polysubstituted pyridines with unique substitution patterns.
Furthermore, the development of novel multicomponent reactions is a promising avenue. For example, a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates has been shown to produce highly substituted pyridines in good yields. nih.gov The modularity of this approach allows for flexible control over the substitution pattern, which could be instrumental in the targeted synthesis of this compound. nih.gov
Flow chemistry is another area poised for innovation. The use of continuous flow setups for reactions such as the amination of pyridines demonstrates the potential for safer and more efficient synthetic processes. researchgate.netvapourtec.com This technology could be applied to the synthesis of pyridine diols, enabling better control over reaction parameters and facilitating scale-up.
Table 1: Emerging Synthetic Strategies for Pyridine Diols
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Meta-C-H Functionalization | Temporary de-aromatization to enable selective functionalization at the meta-position. innovations-report.com | Precise introduction of hydroxyl groups at the 3 and 5 positions. |
| Multicomponent Cascade Reactions | A sequence of reactions in a single pot to build complex molecules from simple starting materials. nih.gov | Efficient and modular assembly of the substituted pyridine core. |
| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream rather than in a batch. researchgate.netvapourtec.com | Improved safety, scalability, and control over reaction conditions. |
Advanced Computational Approaches for Structure-Function Relationships
Computational modeling is an increasingly indispensable tool in chemical research. For this compound, advanced computational approaches will be crucial in elucidating its structure-function relationships and predicting its biological activities.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully employed to model the properties of pyridine derivatives. chemrevlett.comwjpsonline.com These models can correlate the structural features of molecules with their biological activities, such as antiproliferative or antimicrobial effects. chemrevlett.comnih.gov For instance, a QSAR study on pyridine derivatives identified that the presence and position of hydroxyl and other functional groups can enhance antiproliferative activity. nih.gov Such models could be developed for this compound to predict its potential as a therapeutic agent.
Density Functional Theory (DFT) is another powerful computational method that can be used to understand the electronic structure and reactivity of molecules. researchgate.net DFT calculations can help in predicting the geometry, stability, and spectroscopic properties of this compound. researchgate.net Furthermore, molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with biological targets, providing insights into its potential mechanism of action. chemrevlett.com
Table 2: Computational Tools for Analyzing Pyridine Diols
| Computational Method | Application for this compound | Predicted Outcomes |
|---|---|---|
| QSAR | Predicting biological activity based on molecular structure. chemrevlett.comwjpsonline.com | Identification of key structural features for desired biological effects. |
| DFT | Calculating electronic structure, geometry, and reactivity. researchgate.net | Understanding of chemical properties and reaction mechanisms. |
| Molecular Docking | Simulating the binding of the molecule to a biological target. chemrevlett.com | Prediction of potential protein targets and binding modes. |
| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its complex with a target over time. chemrevlett.com | Assessment of the stability of the molecule-target interaction. |
Development of Novel Analytical Probes for In Situ Studies
The ability to monitor chemical and biological processes in real-time and in their native environment is a significant challenge. The development of novel analytical probes based on the pyridine scaffold offers exciting possibilities for in situ studies.
Fluorescent probes are particularly valuable for their high sensitivity and ability to provide spatial and temporal information. Pyridine-based fluorophores have been developed for various sensing applications, including the detection of metal ions and fuel adulterants. mdpi.comnih.gov The photophysical properties of these probes are often sensitive to their local environment, making them suitable for in situ monitoring. mdpi.com It is conceivable that derivatives of this compound could be designed to act as fluorescent probes for specific analytes or biological processes.
The design of such probes often involves incorporating specific functional groups that can interact with the target analyte, leading to a change in the fluorescence signal. nih.gov For example, imidazopyridine-based fluorescent probes have been developed for the detection of metal ions and for bioimaging applications. nih.govtandfonline.com
Furthermore, in situ preparation and consumption of reactive intermediates in continuous flow systems, monitored by analytical techniques, can provide valuable insights into reaction mechanisms. researchgate.netvapourtec.com This approach could be used to study the formation and subsequent reactions of this compound.
Uncovering Novel Biochemical Transformations of Pyridine Diols
The microbial metabolism of pyridine and its derivatives often involves the formation of hydroxylated intermediates, including pyridinediols. nih.govportlandpress.com Studying these biochemical transformations can reveal novel enzymatic pathways and provide inspiration for biocatalytic synthesis.
Microorganisms have been isolated that can degrade pyridine compounds by introducing hydroxyl groups onto the pyridine ring. nih.govportlandpress.com For instance, some bacteria can convert 2-hydroxypyridine (B17775) and 3-hydroxypyridine (B118123) to pyridine-2,5-diol, and 4-hydroxypyridine (B47283) to pyridine-3,4-diol. nih.govportlandpress.com These transformations are catalyzed by specific enzymes, such as monooxygenases and dioxygenases. nih.gov
Future research could focus on identifying and characterizing the enzymes responsible for the biosynthesis and degradation of this compound in microorganisms. This knowledge could be harnessed for the development of biocatalytic processes for the production of this compound and its derivatives. The transformation rate of pyridine derivatives is known to be dependent on the substituents on the ring, with hydroxypyridines generally showing higher transformation rates. nih.gov
Integration of Synthetic Biology and Chemical Synthesis for Pyridine Derivative Production
The convergence of synthetic biology and chemical synthesis presents a powerful paradigm for the production of complex molecules. This integrated approach can leverage the selectivity of biological systems and the versatility of chemical methods to create efficient and sustainable production platforms for pyridine derivatives like this compound.
Metabolic engineering of microorganisms, such as Corynebacterium glutamicum, has been explored for the production of pyridine dicarboxylic acids from renewable feedstocks like glucose. iums.org This demonstrates the potential for developing microbial cell factories for the synthesis of various pyridine-based compounds. Synthetic biology tools can be used to design and construct novel biosynthetic pathways for the production of this compound.
Furthermore, chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps, can offer advantages in terms of selectivity and efficiency. For example, the total synthesis of a pyridine-based macrocyclic peptide was achieved through a combination of chemical synthesis and enzymatic cyclization. acs.org This hybrid approach could be applied to the synthesis of complex derivatives of this compound. The biosynthesis of pyridine rings in nature, which is not always derived from nicotinic acid, is an area of ongoing research and could reveal novel enzymatic strategies for pyridine synthesis. nih.gov
Table 3: Interdisciplinary Approaches for Pyridine Derivative Production
| Approach | Description | Relevance to this compound |
|---|---|---|
| Metabolic Engineering | The optimization of genetic and regulatory processes within microorganisms to increase the production of a desired substance. iums.org | Development of microbial strains for the sustainable production of this compound from simple sugars. |
| Synthetic Biology | The design and construction of new biological parts, devices, and systems. | Creation of novel biosynthetic pathways for the de novo synthesis of this compound. |
| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps to synthesize a target molecule. acs.org | A hybrid strategy that could offer a highly efficient and selective route to this compound and its derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
